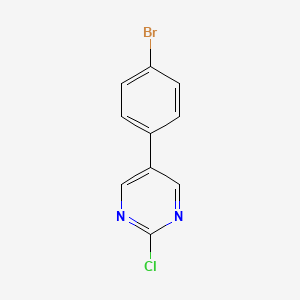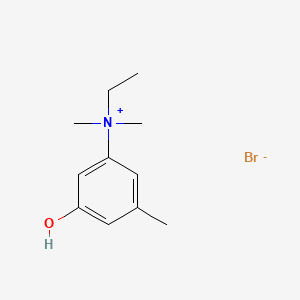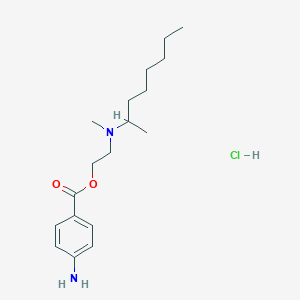![molecular formula C19H42ClNO B13786208 Trimethyl[3-(tridecyloxy)propyl]ammonium chloride CAS No. 68123-07-9](/img/structure/B13786208.png)
Trimethyl[3-(tridecyloxy)propyl]ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its ability to modify surface properties, making it useful in formulations requiring surface activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride typically involves the reaction of a tertiary amine with an alkyl halide. The process can be summarized as follows:
Starting Materials: Tertiary amine and tridecyloxypropyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions.
Procedure: The tertiary amine is reacted with tridecyloxypropyl chloride in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified by recrystallization or distillation to obtain this compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials.
Continuous Stirring: Ensures uniform reaction conditions.
Temperature Control: Maintains optimal reaction temperatures.
Automated Purification: Utilizes automated systems for purification to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[3-(tridecyloxy)propyl]ammonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles, replacing the chloride ion.
Oxidation and Reduction: Can participate in redox reactions under specific conditions.
Hydrolysis: Hydrolyzes in the presence of water, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted ammonium compounds can be formed.
Oxidation Products: Oxidized derivatives of the original compound.
Hydrolysis Products: Alcohols and amines, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Trimethyl[3-(tridecyloxy)propyl]ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.
Wirkmechanismus
The mechanism by which Trimethyl[3-(tridecyloxy)propyl]ammonium chloride exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between different phases (e.g., oil and water). The molecular targets include cell membranes and proteins, where it can alter permeability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl[3-(triethoxysilyl)propyl]ammonium chloride
- (3-Acrylamidopropyl)trimethylammonium chloride
- Trimethyl[3-(trimethoxysilyl)propyl]ammonium chloride
Uniqueness
Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is unique due to its specific alkyl chain length and the presence of the tridecyloxy group, which imparts distinct hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant activity and stability in various environments.
Eigenschaften
CAS-Nummer |
68123-07-9 |
|---|---|
Molekularformel |
C19H42ClNO |
Molekulargewicht |
336.0 g/mol |
IUPAC-Name |
trimethyl(3-tridecoxypropyl)azanium;chloride |
InChI |
InChI=1S/C19H42NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XYEYOAYIWLFMHH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCOCCC[N+](C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


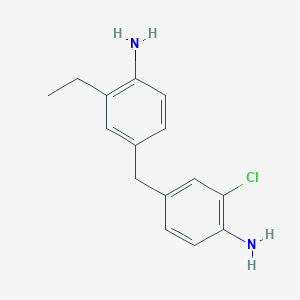


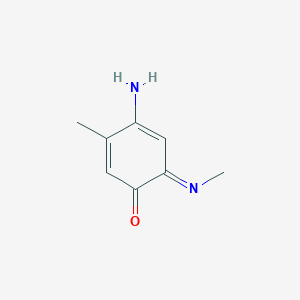
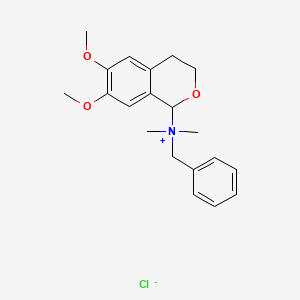


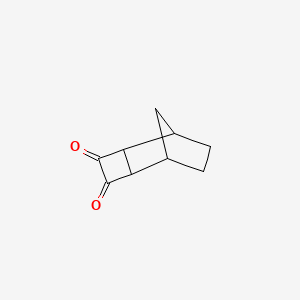

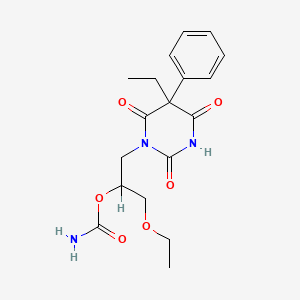
![1-[4-[2-(2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13786210.png)
